

Application Notes and Protocols for Fgfr4-IN-5 Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] [2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[1][3][4] This makes FGFR4 an attractive therapeutic target for cancer treatment. **Fgfr4-IN-5** is a potent and selective covalent inhibitor of FGFR4 with a reported IC50 of 6.5 nM.[2][5][6][7][8][9] It has demonstrated significant anti-tumor activity in preclinical models of HCC, highlighting its potential as a therapeutic agent.[5][6][7][8]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of **Fgfr4-IN-5**. The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of FGFR4 inhibitors.

Data Presentation

The following table summarizes the key in vitro and in vivo properties of **Fgfr4-IN-5**.

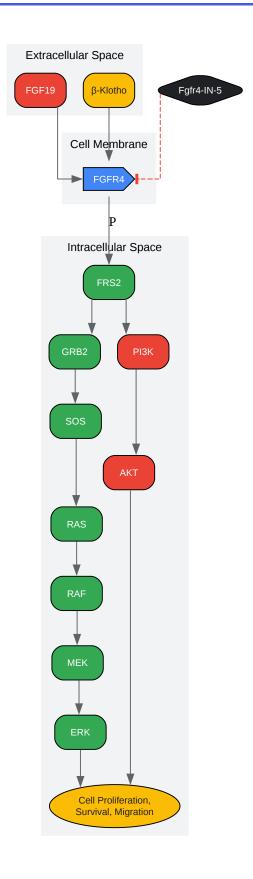


Parameter	Value	Reference
Target	Fibroblast Growth Factor Receptor 4 (FGFR4)	[2][5][6][7][8][9]
IC50	6.5 nM	[2][5][6][7][8][9]
Mechanism of Action	Covalent Inhibitor	[2][5][6][7][9]
Primary Indication	Hepatocellular Carcinoma (HCC)	[5][6][7][8]
In Vivo Activity	Strong anti-tumor activity in an orthotopic Hep3B HTX model (100 mg/kg, twice daily)	[6]
Pharmacokinetics (Mouse, 10 mg/kg oral)	Cmax: 423 ng/mL, Oral Bioavailability: 20%	[6]

Signaling Pathway

The binding of the FGF19 ligand to FGFR4, in a complex with its co-receptor β-Klotho, leads to the dimerization of the receptor and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[2]





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FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-5.



Experimental Protocols Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of **Fgfr4-IN-5** on the viability of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

- FGFR4-dependent cancer cell lines (e.g., Hep3B, HUH7)
- · Complete cell culture medium
- Fgfr4-IN-5
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Crystal Violet solution (0.5% in 25% methanol)
- 10% acetic acid
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
- Prepare a serial dilution of Fgfr4-IN-5 in complete culture medium. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO) should be included.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of Fgfr4-IN-5 or vehicle control.
- Incubate the plates for 72 hours.



- Carefully remove the medium and wash the cells once with PBS.
- Add 50 μL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Add 100 μL of 10% acetic acid to each well to solubilize the stain.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling

This protocol is used to assess the inhibitory effect of **Fgfr4-IN-5** on the phosphorylation of FGFR4 and its downstream signaling proteins.

Materials:

- · FGFR4-dependent cancer cell lines
- Complete cell culture medium
- Fgfr4-IN-5
- DMSO
- 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer



- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-FGFR4 (Tyr642), anti-FGFR4, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin (loading control).[10]
 [11]
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

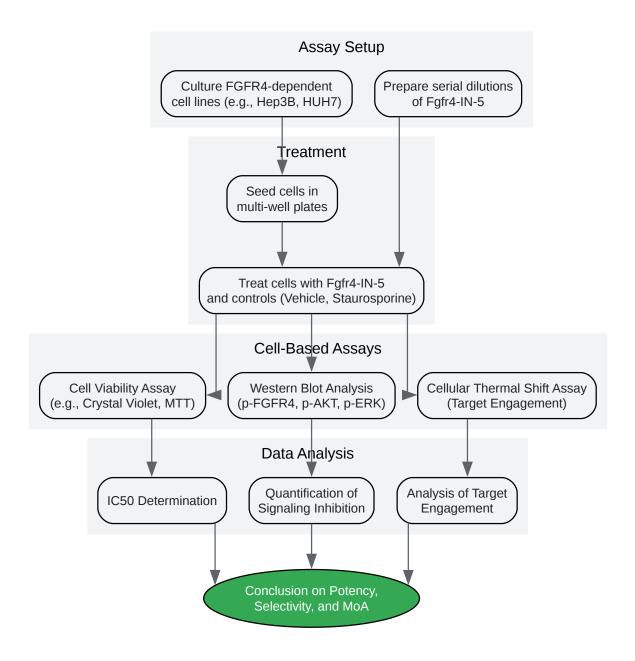
- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 12-24 hours.
- Pre-treat the cells with various concentrations of Fgfr4-IN-5 or vehicle control for 2 hours.
- Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the total protein and loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a selective FGFR4 inhibitor like **Fgfr4-IN-5**.





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Experimental workflow for **Fgfr4-IN-5** evaluation.

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